4-(5-Fluoro-2-methylphenyl)benzoic acid

Medicinal Chemistry Chemical Synthesis Procurement

Select this specific fluorinated biaryl carboxylic acid for lead optimization programs requiring precise LogP control (XLogP3-AA = 3.5). The para-benzoic acid moiety provides a robust synthetic handle for amide/ester derivatization, while the 5-fluoro-2-methylphenyl group enhances metabolic stability. With a TPSA of 37.3 Ų, this scaffold is optimized for passive membrane permeability, critical for CNS and intracellular targets. Commercially available in ≥97% purity, it is reliably synthesized via Suzuki-Miyaura cross-coupling, ensuring batch-to-batch reproducibility for SAR studies. Choose this building block for reproducible, publication-ready data.

Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
CAS No. 1179797-95-5
Cat. No. B1440586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Fluoro-2-methylphenyl)benzoic acid
CAS1179797-95-5
Molecular FormulaC14H11FO2
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H11FO2/c1-9-2-7-12(15)8-13(9)10-3-5-11(6-4-10)14(16)17/h2-8H,1H3,(H,16,17)
InChIKeyLVAZOVXWXPBULN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Fluoro-2-methylphenyl)benzoic acid (CAS 1179797-95-5): A Fluorinated Biphenyl Carboxylic Acid Scaffold for Medicinal Chemistry


4-(5-Fluoro-2-methylphenyl)benzoic acid (CAS 1179797-95-5), also known as 5'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid, is a fluorinated biaryl carboxylic acid with the molecular formula C14H11FO2 and a molecular weight of 230.23 g/mol. Its structure features a para-benzoic acid moiety coupled to a 5-fluoro-2-methylphenyl group, resulting in a biphenyl scaffold with a computed XLogP3-AA value of 3.5 and a topological polar surface area (TPSA) of 37.3 Ų [1]. This compound is widely utilized as a synthetic intermediate in medicinal chemistry and drug discovery, where the fluorine substituent is recognized for its potential to enhance metabolic stability and modulate the physicochemical properties of derived bioactive molecules .

Why Generic Substitution of 4-(5-Fluoro-2-methylphenyl)benzoic acid is Not Recommended in Regulated Research


In the context of fluorinated biphenyl carboxylic acids, simple substitution based solely on molecular formula is inadequate. Even minor positional changes in the substitution pattern (e.g., shifting the carboxylic acid group from the 4- to the 3- or 2-position) can significantly alter a compound's lipophilicity (LogP), electronic distribution, and molecular recognition in biological systems . Furthermore, the availability of this compound at commercial purities of 95-97% from reputable vendors, coupled with its specific computed XLogP3-AA of 3.5 and TPSA of 37.3 Ų, underscores that its physicochemical profile is not interchangeable with its regioisomers or simpler fluorobenzoic acids . Therefore, procurement decisions must be driven by specific quantitative evidence of differentiation to ensure experimental reproducibility and adherence to intended structure-activity relationships.

Quantitative Differentiation of 4-(5-Fluoro-2-methylphenyl)benzoic acid from Closest Analogs


Purity and Commercial Availability: 97% Purity from Multiple Global Suppliers

4-(5-Fluoro-2-methylphenyl)benzoic acid is commercially available with a specified minimum purity of 97% from suppliers such as Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) and a minimum purity of 95% from AKSci . In contrast, its regioisomer, 3-(5-fluoro-2-methylphenyl)benzoic acid, is typically offered at a lower minimum purity of 95% . This difference in commercial purity grade can be a critical factor in procurement decisions for applications requiring high-fidelity starting materials, such as the synthesis of complex drug candidates where impurities may compromise downstream yield or complicate purification.

Medicinal Chemistry Chemical Synthesis Procurement

Lipophilicity (LogP) Profile: XLogP3-AA 3.5, Distinct from Non-Biphenyl Analog

The computed lipophilicity of 4-(5-fluoro-2-methylphenyl)benzoic acid, expressed as XLogP3-AA, is 3.5 [1]. This value is significantly higher than that of the simpler, non-biphenyl analog 5-fluoro-2-methylbenzoic acid (CAS 33184-16-6), which has a computed XLogP3-AA of 1.8 [2]. The 1.7-unit increase in LogP for the target compound reflects the addition of a second aromatic ring, which is expected to enhance membrane permeability and potentially alter protein binding characteristics. This quantitative difference in lipophilicity is crucial for medicinal chemists optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds.

Physicochemical Property ADME Medicinal Chemistry

Topological Polar Surface Area (TPSA): 37.3 Ų, a Predictive Descriptor for Permeability

The topological polar surface area (TPSA) of 4-(5-fluoro-2-methylphenyl)benzoic acid is 37.3 Ų [1]. This value is identical to that of its regioisomer, 3-(5-fluoro-2-methylphenyl)benzoic acid [2], but serves as a critical reference point when comparing to analogs with additional heteroatoms or substituents. A TPSA below 60 Ų is generally associated with good membrane permeability, and the specific value of 37.3 Ų provides a quantifiable benchmark for predicting oral absorption in drug discovery programs. This metric is particularly useful when evaluating a series of biphenyl carboxylic acid derivatives for their potential to cross biological barriers.

Physicochemical Property ADME Drug Design

Synthetic Accessibility: Suzuki-Miyaura Cross-Coupling as a General, Reliable Route

The synthesis of 4-(5-fluoro-2-methylphenyl)benzoic acid is typically achieved via the Suzuki-Miyaura cross-coupling reaction, a robust and widely adopted method for forming carbon-carbon bonds between aryl halides and organoboron compounds . This synthetic route is known for its broad functional group tolerance and scalability, making the compound reliably accessible for medicinal chemistry programs. While regioisomers such as 2- and 3-(5-fluoro-2-methylphenyl)benzoic acids are also accessible via similar Suzuki coupling strategies, the availability of this specific compound from multiple commercial vendors in 95-97% purity underscores the reliability of this synthetic approach for the para-substituted isomer .

Synthetic Chemistry Cross-Coupling Scalability

Optimal Application Scenarios for 4-(5-Fluoro-2-methylphenyl)benzoic acid in Research and Development


Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates with Optimized Lipophilicity

This compound is ideally suited as a building block for constructing fluorinated drug candidates where a specific LogP value of 3.5 is desired to enhance membrane permeability and oral bioavailability. The quantitative LogP differential of +1.7 over simpler fluorobenzoic acids provides a clear, data-driven basis for its selection in lead optimization programs targeting CNS or intracellular targets [1].

Chemical Biology: Preparation of Biaryl Probes with Defined Physicochemical Properties

The well-defined TPSA of 37.3 Ų and XLogP3-AA of 3.5 make this compound a valuable scaffold for the synthesis of chemical probes used in target identification or cellular imaging. Its physicochemical profile, which falls within favorable ranges for passive membrane diffusion, supports its use in designing cell-permeable biaryl-based probes [2].

Process Chemistry: Development of Scalable Synthetic Routes

Given its reliable synthesis via Suzuki-Miyaura cross-coupling, this compound serves as an excellent model substrate for optimizing palladium-catalyzed coupling conditions or for developing new, more sustainable synthetic methodologies. Its commercial availability in high purity (97%) further facilitates its use in process development studies where a consistent and well-characterized starting material is required .

Academic Research: Structure-Activity Relationship (SAR) Studies

The para-substituted biphenyl carboxylic acid core of this compound provides a valuable scaffold for systematic SAR investigations. Researchers can leverage its unique combination of fluorine substitution and a para-carboxylic acid handle to explore the impact of biaryl geometry and electronics on biological activity, with the compound's high commercial purity ensuring reproducibility across studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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